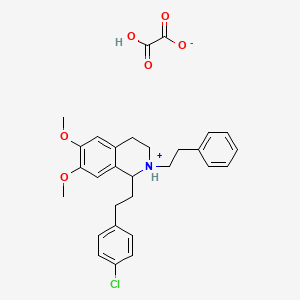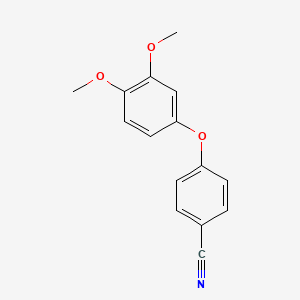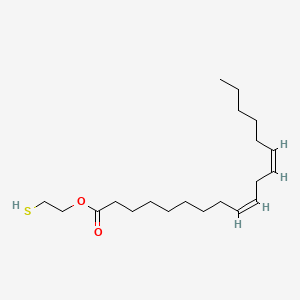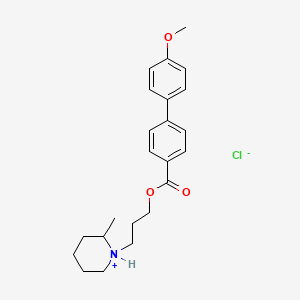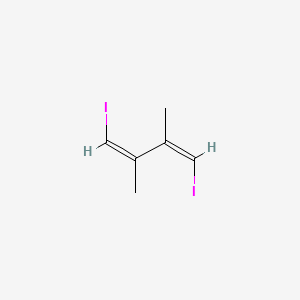
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene is an organic compound with the molecular formula C6H8I2 It is a derivative of butadiene, where two iodine atoms are attached to the 1 and 4 positions, and two methyl groups are attached to the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene can be achieved through several methods. One common approach involves the homocoupling of (Z)-1-chlorovinyl derivatives using zerovalent nickel complexes. This method retains the configuration of the starting material and produces the desired (1Z,3Z) isomer .
Industrial Production Methods
The use of nickel-catalyzed four-component reactions has been explored to access polysubstituted 1,3-dienes, which may include this compound .
Analyse Chemischer Reaktionen
Types of Reactions
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents, transition metal catalysts (such as nickel, palladium, and rhodium), and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butadiene derivatives, while oxidation reactions may produce corresponding ketones or aldehydes.
Wissenschaftliche Forschungsanwendungen
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of materials with specific properties, such as polymers and advanced materials
Wirkmechanismus
The mechanism of action of (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene involves its interaction with molecular targets through its conjugated diene structure. The compound can participate in various chemical reactions, such as proton shifts and isomerization, which are facilitated by its unique electronic configuration . These reactions can lead to the formation of new chemical bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1Z,3Z)-1,4-Diiodo-2,3-dimethyl-1,3-butadiene
- (1Z,3Z)-1,4-bis(trimethylsilyl)-1,4-diiodo-2,3-dimethyl-1,3-butadiene
- (1Z,3Z)-2,3-dibutyl-1,4-diiodo-1,3-butadiene
- (1Z)-1,2,3-trichlorobuta-1,3-diene
Uniqueness
(1Z,3Z)-1,4-Diiodo-2,3-dimethyl-buta-1,3-diene is unique due to its specific substitution pattern and the presence of iodine atoms, which impart distinct reactivity and properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C6H8I2 |
|---|---|
Molekulargewicht |
333.94 g/mol |
IUPAC-Name |
(1Z,3Z)-1,4-diiodo-2,3-dimethylbuta-1,3-diene |
InChI |
InChI=1S/C6H8I2/c1-5(3-7)6(2)4-8/h3-4H,1-2H3/b5-3-,6-4- |
InChI-Schlüssel |
BVNNYDAXKZOWPG-GLIMQPGKSA-N |
Isomerische SMILES |
C/C(=C/I)/C(=C\I)/C |
Kanonische SMILES |
CC(=CI)C(=CI)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


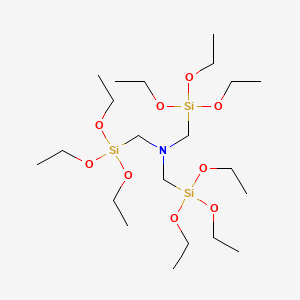
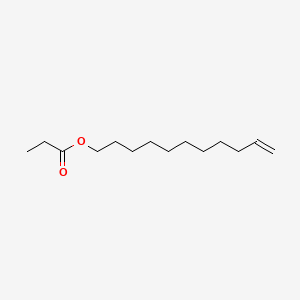


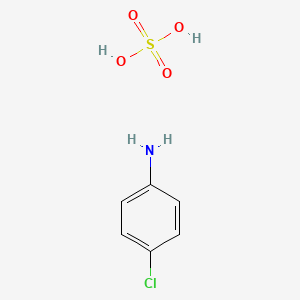
![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate](/img/structure/B13782422.png)
![4,6-Dithia-1-azabicyclo[3.2.0]heptane](/img/structure/B13782425.png)
